REACTION_CXSMILES
|
[CH2:1]=O.[CH2:3]([CH2:5][NH2:6])[OH:4].C([O:10][P:11]([O:16]C(C)C)[O:12]C(C)C)(C)C>C(O)(C)C>[OH:4][CH2:3][CH2:5][NH:6][CH2:1][P:11](=[O:16])([OH:12])[OH:10]
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
|
Quantity
|
20.9 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OP(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The isopropanol was removed under vacuum and 50 mL of conc. HCl
|
Type
|
ADDITION
|
Details
|
was added in one portion
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 6 hours after which time it
|
Duration
|
6 h
|
Name
|
|
Type
|
product
|
Smiles
|
OCCNCP(O)(O)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |